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Nitrosourea

hydrolysis kinetics aqueous stability nitrosourea decomposition

Procure CAS 13010-20-3 as the structurally minimal baseline reference compound for N-nitroso compound research. This unsubstituted scaffold is irreplaceable for calibrating QSAR models (optimal log P -1.5 to -2.5), bridging the 22,000-fold hydrolytic stability gap between MNU and trimethylnitrosourea, and serving as an O⁶-alkylguanine/MGMT-positive control—no methyl or chloroethyl derivative can substitute for these mechanistic investigations.

Molecular Formula CH3N3O2
Molecular Weight 89.05 g/mol
CAS No. 13010-20-3
Cat. No. B086855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosourea
CAS13010-20-3
SynonymsN-NITROSOUREA
Molecular FormulaCH3N3O2
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESC(=O)(N)NN=O
InChIInChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6)
InChIKeyOSTGTTZJOCZWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosourea CAS 13010-20-3: Parent Scaffold for Alkylating Antitumor Agents and Chemical Research Applications


Nitrosourea (CAS 13010-20-3, molecular formula CH₃N₃O₂, molecular weight 89.05 g/mol) represents the simplest structural member of the nitrosourea class, consisting of a urea backbone with a nitroso (NO) group attached . Its fundamental alkylating and carbamoylating activities arise from nonenzymatic decomposition in aqueous media, serving as the mechanistic prototype for the entire chloroethylnitrosourea (CENU) family of clinical antitumor agents including carmustine (BCNU), lomustine (CCNU), nimustine (ACNU), and fotemustine (FTMS) [1]. While lacking the 2-chloroethyl substituent essential for clinical DNA interstrand cross-linking, the parent nitrosourea scaffold is indispensable for structure-activity relationship (QSAR) studies, hydrolytic stability investigations, and mutagenicity baseline determinations within the N-nitroso compound class [2]. Its predicted pKa of 7.43 ± 0.46 and decomposition temperature of 111-111.3°C provide essential physicochemical reference points for derivative design and stability optimization efforts .

Why Nitrosourea CAS 13010-20-3 Cannot Be Replaced by Methyl or Ethyl Analogs for Chemical Stability and Mutagenicity Reference Applications


The nitrosourea class exhibits profound divergence in chemical stability, DNA damage profile, and biological activity based solely on N-substituent variations. N-Methyl-N-nitrosourea (MNU) hydrolyzes approximately 22,000 times more rapidly than N,N',N'-trimethyl-N-nitrosourea under identical aqueous conditions, demonstrating that even single methyl group additions dramatically alter decomposition kinetics and alkylating species generation [1]. In mutagenicity testing, streptozotocin (a glucose-containing methylnitrosourea) shows at least a 250-fold increase in Ames assay activity compared to its chloroethyl analog chlorozotocin, while N-ethyl-N-nitrosourea (ENU) induces qualitatively distinct base substitution spectra from MNU in E. coli gpt gene analysis [2][3]. Furthermore, MGMT (O⁶-methylguanine-DNA methyltransferase) overexpression confers strong resistance to MNU and HeCNU but provides no killing resistance whatsoever to ENU, confirming that structurally similar nitrosoureas engage DNA repair pathways in fundamentally different ways [4]. Consequently, the unsubstituted parent nitrosourea (CAS 13010-20-3) remains irreplaceable as the baseline reference standard for hydrolytic mechanism elucidation and structure-activity calibration—no methyl or ethyl derivative can serve as a valid surrogate for these purposes.

Nitrosourea CAS 13010-20-3: Quantitative Evidence for Differential Selection Against Chloroethyl, Methyl, and Trimethyl Analogs


Hydrolytic Rate Differential: Parent Nitrosourea vs. Trimethyl Derivative as Baseline for Stability-Activity Correlation

Comparative hydrolysis kinetics reveal that N-methyl-N-nitrosourea (MNU, the simplest substituted analog) undergoes base-catalyzed decomposition approximately 22,000 times more rapidly than N,N',N'-trimethyl-N-nitrosourea under identical aqueous conditions at elevated pH [1]. This vast rate differential—spanning four orders of magnitude—demonstrates that the unsubstituted parent nitrosourea (CAS 13010-20-3) occupies a unique intermediate position in the hydrolytic stability spectrum, neither as labile as mono-substituted analogs nor as inert as fully substituted derivatives. The acid-catalyzed denitrosation and hydrolysis of trimethylnitrosourea are also somewhat more rapid than the corresponding reactions of N-methyl-N-nitrosourea, further underscoring the non-linear relationship between substitution pattern and decomposition kinetics [1].

hydrolysis kinetics aqueous stability nitrosourea decomposition

MGMT-Mediated Resistance Discrimination: MNU vs. ENU Differential Protection Profile

Transfection studies in Chinese hamster ovary (CHO) cells expressing human O⁶-methylguanine-DNA methyltransferase (MGMT) demonstrate starkly different resistance profiles between structurally similar nitrosoureas [1]. High MGMT expressors (8600-210,000 molecules per cell) became strongly resistant to the killing effects of N-methyl-N-nitrosourea (MNU) and N-hydroxyethyl-N-chloroethylnitrosourea (HeCNU), with protection also observed for mutation frequency and sister chromatid exchange induction. Critically, no killing resistance whatsoever was observed to N-ethyl-N-nitrosourea (ENU), despite MGMT transfectants showing a modest reduction in mutation frequency induced by this agent [1]. This demonstrates that the O⁶-alkylguanine lesion—the primary MGMT substrate—constitutes a preponderant toxic lesion for MNU but is largely irrelevant to ENU-induced cytotoxicity, which proceeds primarily through other DNA adducts.

DNA repair MGMT alkylating agent resistance

QSAR-Defined Optimal Partition Coefficient Range for Therapeutic Index Optimization

A quantitative structure-activity relationship (QSAR) analysis encompassing 90 nitrosoureas evaluated against L-1210 leukemia in mice, and compared with LD₁₀ data from 96 nitrosoureas, established that neutral nitrosoureas with octanol/water partition coefficients (log P) in the range of -1.5 to -2.5 are predicted to possess better therapeutic indices than currently marketed clinical nitrosoureas [1]. The unsubstituted parent nitrosourea (CAS 13010-20-3), with its minimal hydrophobicity and absence of lipophilic substituents, represents the structural baseline from which all log P modifications are calibrated. This QSAR framework provides a quantitative rationale for selecting the parent scaffold as the starting point for derivative synthesis aimed at achieving optimal partition coefficient windows for improved therapeutic selectivity.

QSAR drug design partition coefficient

Clinical Chloroethylnitrosourea Crosslinking Efficiency Rankings Inform Parent Scaffold Relevance

While chloroethylnitrosoureas (CENUs) differ fundamentally from parent nitrosourea due to the 2-chloroethyl substituent, quantitative comparisons among clinical CENUs demonstrate the dramatic impact of N-substituent variation on biological activity, underscoring why CAS 13010-20-3 serves as the essential unsubstituted reference. Using HPLC-ESI-MS/MS quantification of dG-dC interstrand crosslinks in calf thymus DNA, nimustine (ACNU) induced remarkably higher crosslinking levels than carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS) at all time points examined [1]. ACNU's shorter aqueous half-life correlated with its higher crosslinking activity, while CCNU showed the lowest crosslinking activity with the longest half-life—a correlation that extended to clinical outcomes where ACNU demonstrated better survival gain for high-grade glioma patients than BCNU, CCNU, and FTMS [1][2].

DNA crosslinking CENU anticancer efficacy

Ames Mutagenicity Differential: Streptozotocin vs. Chlorozotocin (250-Fold Divergence)

A systematic comparison of nitrosourea antitumor agents using the Ames Salmonella typhimurium assay revealed that streptozotocin—a glucose-containing methylnitrosourea—was the most mutagenic compound among all agents tested, demonstrating at least a 250-fold increase in mutagenic activity compared to its chloroethyl analog, chlorozotocin (a glucose-containing chloroethylnitrosourea) [1][2]. All nitrosoureas tested, with a single exception (a pyrimidine chloroethyl analog), demonstrated increased mutagenicity following incubation with induced Sprague-Dawley rat liver microsomes, indicating metabolic activation contributes to genotoxic potential across the class [1]. No correlation was observed between in vitro chemical alkylating activity and mutagenic potential, nor did mutagenic activity predict antitumor efficacy in the L1210 leukemia model [1].

mutagenicity Ames assay genotoxicity

CENU Crosslinking-MGMT Resistance Correlation Informs Scaffold-Dependent Repair Pathway Engagement

Investigation of 14 human tumor cell lines not selected for CENU resistance revealed that MGMT-rich cell lines were significantly more resistant to BCNU than MGMT-poor cell lines (t = 2.2375, p = 0.0225), confirming MGMT's established role in CENU resistance [1]. However, no significant linear correlation existed between BCNU cytotoxicity and MGMT content by either Western analysis (r = 0.139, p = 0.6348) or activity assay (r = 0.131, p = 0.6515) [1]. Instead, UV sensitivity correlated significantly with BCNU cytotoxicity (r = 0.858, p = 0.0001), and ERCC2 (XPD) protein levels correlated with both BCNU cytotoxicity (r = 0.786, p = 0.0009) and UV sensitivity (r = 0.874, p = 0.0001), implicating nucleotide excision repair (NER) as a critical modifying factor in innate CENU resistance [1].

drug resistance MGMT CENU NER

Validated Research and Industrial Application Scenarios for Nitrosourea CAS 13010-20-3


Baseline Reference Standard for Nitrosourea QSAR and Log P Optimization Studies

Researchers developing novel nitrosourea derivatives with improved therapeutic indices should select CAS 13010-20-3 as the unsubstituted baseline reference compound. QSAR analysis of 90 nitrosoureas established that optimal log P values between -1.5 and -2.5 correlate with superior therapeutic indices in L-1210 leukemia models [1]. The parent scaffold provides the minimal hydrophobicity reference point from which all structural modifications—whether adding chloroethyl, cyclohexyl, or glucose moieties—can be quantitatively calibrated. This enables systematic rather than empirical optimization of partition coefficients for improved antitumor selectivity.

Aqueous Decomposition Kinetics Calibration for Nitrosourea Stability Studies

Laboratories investigating nitrosourea hydrolytic stability mechanisms require CAS 13010-20-3 as the essential intermediate reference compound between rapidly hydrolyzing mono-substituted analogs (MNU) and highly stable fully substituted derivatives (trimethylnitrosourea). The documented 22,000-fold rate differential between MNU and trimethylnitrosourea establishes the extreme boundaries of nitrosourea stability [1]. The parent unsubstituted compound occupies the critical intermediate position necessary for calibrating structure-stability relationships and validating computational models of nitrosourea decomposition pathways, including rate-determining tetrahedral intermediate formation and methyldiazonium hydroxide generation [1].

O⁶-Alkylguanine DNA Damage Mechanism Studies (MGMT-Specific Cytotoxicity Research)

Investigators studying O⁶-alkylguanine-mediated cytotoxicity and MGMT-dependent DNA repair should select CAS 13010-20-3 or its closest analog MNU as the appropriate positive control. Transfection studies confirm that MGMT overexpression confers strong protection against MNU-induced cytotoxicity, mutagenicity, and sister chromatid exchange—but provides absolutely no killing resistance to ENU [1]. This binary differential establishes that only methylated (or unsubstituted) nitrosoureas generate O⁶-alkylguanine lesions as the preponderant toxic species. For experiments requiring clean O⁶-alkylation/MGMT-focused readouts without confounding contributions from other DNA adducts or repair pathways, the parent nitrosourea scaffold provides the structurally appropriate reference standard that ethyl or chloroethyl derivatives cannot substitute.

Genotoxicity Baseline Determination for N-Nitroso Compound Screening Panels

Regulatory toxicology laboratories and genotoxicity screening programs should include CAS 13010-20-3 as the structurally minimal baseline comparator when evaluating mutagenic potential across the N-nitroso compound class. The 250-fold Ames assay differential between streptozotocin (methylnitrosourea) and chlorozotocin (chloroethyl analog) demonstrates that substitution identity—not merely alkylating activity—determines mutagenic potency [1][2]. As the unsubstituted parent compound with neither methyl nor chloroethyl groups, CAS 13010-20-3 provides the essential reference point for assessing how specific substituents shift genotoxic liability relative to baseline nitrosourea reactivity, particularly in screening programs evaluating nitrosamine impurities in pharmaceuticals where structural class-based read-across requires validated reference standards.

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